molecular formula C17H21F3N2O B4615323 1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4615323
M. Wt: 326.36 g/mol
InChI Key: XAJYRANCGODOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as CTTP, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. CTTP belongs to the class of piperazine derivatives and has been synthesized through various methods.

Mechanism of Action

CTTP acts as a partial agonist at the 5-HT1A receptor, which means it activates the receptor but to a lesser extent than a full agonist. CTTP also acts as an inhibitor of the dopamine transporter, which means it reduces the reuptake of dopamine, leading to an increase in dopamine levels in the brain. The exact mechanism of action of CTTP is still under investigation, and further studies are needed to elucidate its mode of action.
Biochemical and Physiological Effects:
CTTP has been found to have various biochemical and physiological effects. CTTP has been found to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in anxiety and stress. CTTP has also been found to reduce the rewarding effects of drugs of abuse, leading to a potential treatment for drug addiction. However, further studies are needed to determine the exact biochemical and physiological effects of CTTP.

Advantages and Limitations for Lab Experiments

CTTP has several advantages for lab experiments. CTTP is a relatively stable compound that can be synthesized in large quantities with high purity. CTTP has also been found to have a high affinity for serotonin receptors and a potent inhibitory effect on the dopamine transporter, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, the limitations of CTTP include its potential toxicity and the need for further studies to determine its safety profile.

Future Directions

There are several future directions for the study of CTTP. CTTP has the potential to be developed into a novel antidepressant and anxiolytic agent, as well as a potential treatment for drug addiction. Further studies are needed to determine the exact mechanism of action of CTTP and its safety profile. CTTP can also be used as a tool for studying the role of serotonin receptors and the dopamine transporter in various physiological and pathological conditions. Therefore, further studies are needed to explore the potential applications of CTTP in various fields.

Scientific Research Applications

CTTP has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. CTTP has been found to have a high affinity for serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Therefore, CTTP has been studied as a potential antidepressant and anxiolytic agent. CTTP has also been found to have an inhibitory effect on the dopamine transporter, which is involved in the regulation of reward and motivation. Therefore, CTTP has been studied as a potential treatment for drug addiction.

properties

IUPAC Name

cyclopentyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O/c18-17(19,20)14-6-3-7-15(12-14)21-8-10-22(11-9-21)16(23)13-4-1-2-5-13/h3,6-7,12-13H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYRANCGODOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.